Ethyl 4-bromo-3-ethoxybenzoate
Overview
Description
Ethyl 4-bromo-3-ethoxybenzoate is a chemical compound with the molecular formula C11H13BrO3 . It consists of 28 atoms, including 13 Hydrogen atoms, 11 Carbon atoms, 3 Oxygen atoms, and 1 Bromine atom .
Synthesis Analysis
The synthesis of this compound involves a process known as alkylation, followed by esterification and another round of alkylation . The synthesis process is designed to yield high total yields, under mild conditions, and with simple operation .Molecular Structure Analysis
The molecular structure of this compound is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms . The molecular weight of this compound is calculated based on this principle .Physical and Chemical Properties Analysis
This compound is a light-yellow to yellow powder or crystals . It has a molecular weight of 273.123 Da and a molecular formula of C11H13BrO3 .Scientific Research Applications
Synthesis of Complex Organic Compounds
Ethyl 4-bromo-3-ethoxybenzoate has been utilized in the synthesis of various organic compounds. For example, a study by Pokhodylo and Obushak (2019) demonstrated its use in creating ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate through a series of reactions, showcasing its versatility in organic synthesis (Pokhodylo & Obushak, 2019).
Role in Pharmacology
In pharmacological research, this compound has been employed in the synthesis of various derivatives with potential biological activities. Chapman et al. (1971) used it to create derivatives of benzo[b]thiophen for pharmacological studies (Chapman, Clarke, Gore, & Sharma, 1971).
Catalysis and Green Chemistry
This compound plays a role in green chemistry, particularly in catalyst-free reactions. Jablonkai and Keglevich (2015) reported its use in catalyst-free P-C coupling reactions under microwave irradiation in water, highlighting its importance in environmentally friendly chemical processes (Jablonkai & Keglevich, 2015).
Intermediate in Drug Synthesis
The compound has been an essential intermediate in the synthesis of drugs. Salman et al. (2002) described an efficient and cost-effective synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate for the preparation of repaglinide, using a related derivative (Salman, Babu, Ray, Biswas, & Kumar, 2002).
Antioxidant Properties
In the field of food chemistry and pharmaceuticals, derivatives of this compound have been investigated for their antioxidant properties. Li et al. (2012) isolated nitrogen-containing bromophenols from marine algae, demonstrating significant scavenging activity against radicals, suggesting potential applications in food and pharmaceuticals as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Safety and Hazards
Ethyl 4-bromo-3-ethoxybenzoate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and seek medical attention .
Mechanism of Action
Target of Action
Ethyl 4-bromo-3-ethoxybenzoate, like other benzoate compounds, is primarily designed to act as a local anesthetic . The primary targets of this compound are the nerve endings and nerve trunks . These targets play a crucial role in transmitting pain signals from the peripheral nervous system to the central nervous system.
Mode of Action
The mode of action of this compound involves interaction with specific parts of the sodium ion (Na+) channel on the nerve membrane . By binding to these channels, the compound reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a temporary loss of local sensation without affecting consciousness, which is beneficial for local surgery and treatment .
Biochemical Pathways
It is known that local anesthetics like this compound generally affect the sodium ion channels on nerve membranes, which are crucial for nerve impulse conduction . By blocking these channels, the compound disrupts the normal flow of sodium ions, which is essential for the propagation of nerve impulses. This disruption leads to a temporary loss of sensation in the local area where the compound is applied.
Result of Action
The primary result of the action of this compound is the temporary loss of sensation in the local area where the compound is applied . This is achieved by blocking the conduction of nerve impulses, which are responsible for transmitting pain signals. This makes the compound useful for procedures requiring local anesthesia, such as minor surgical operations, dental procedures, and certain diagnostic tests .
Biochemical Analysis
Biochemical Properties
Ethyl 4-bromo-3-ethoxybenzoate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it may act as a substrate for esterases, which hydrolyze the ester bond to produce 4-bromo-3-ethoxybenzoic acid and ethanol. Additionally, this compound can interact with cytochrome P450 enzymes, leading to its oxidative metabolism .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, this compound may inhibit the activity of certain kinases, leading to a decrease in phosphorylation events and subsequent downstream signaling. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical responses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biochemical properties. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites within the cell. Additionally, this compound may interact with cofactors and other metabolic enzymes, influencing overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, this compound may bind to intracellular proteins or accumulate in specific cellular compartments. Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins involved in biochemical processes .
Properties
IUPAC Name |
ethyl 4-bromo-3-ethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFADZQJXSFEJMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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